Ethyl 4-{[(3Z)-3-[(3,5-dichlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate
Description
Ethyl 4-{[(3Z)-3-[(3,5-dichlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
Molecular Formula |
C22H22Cl2N4O3 |
|---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
ethyl 4-[[3-(3,5-dichlorophenyl)imino-2-oxoindol-1-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H22Cl2N4O3/c1-2-31-22(30)27-9-7-26(8-10-27)14-28-19-6-4-3-5-18(19)20(21(28)29)25-17-12-15(23)11-16(24)13-17/h3-6,11-13H,2,7-10,14H2,1H3 |
InChI Key |
UTDPTRAULVZYQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC(=CC(=C4)Cl)Cl)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(3Z)-3-[(3,5-dichlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate typically involves multiple steps. One common method includes the condensation of 3,5-dichloroaniline with isatin to form the intermediate 3-(3,5-dichlorophenyl)-2-oxoindoline. This intermediate is then reacted with piperazine and ethyl chloroformate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(3Z)-3-[(3,5-dichlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 4-{[(3Z)-3-[(3,5-dichlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(3Z)-3-[(3,5-dichlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate
- Ethyl 4-({[(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate
Uniqueness
Ethyl 4-{[(3Z)-3-[(3,5-dichlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate stands out due to its specific substitution pattern on the indole ring and the presence of the piperazine moiety. These structural features contribute to its unique biological activities and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
